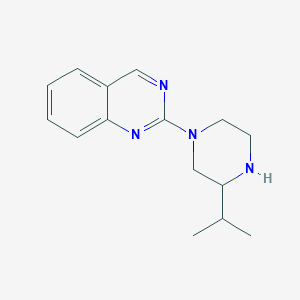
2-(3-Isopropylpiperazin-1-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Isopropylpiperazin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline class of heterocyclic aromatic organic compounds Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropylpiperazin-1-yl)quinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of Piperazine: The piperazine ring is introduced by reacting the quinazoline core with 1-isopropylpiperazine in the presence of a suitable catalyst, such as triethylamine, under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also encouraged to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Isopropylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide), amines, and polar aprotic solvents (e.g., dimethylformamide).
Major Products Formed:
Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced quinazoline derivatives with additional hydrogen atoms.
Substitution: Quinazoline derivatives with substituted alkyl or amino groups.
Aplicaciones Científicas De Investigación
2-(3-Isopropylpiperazin-1-yl)quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in biological studies to investigate its potential as an antimicrobial or antitumor agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 2-(3-Isopropylpiperazin-1-yl)quinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit kinases or methyltransferases, which play crucial roles in cell signaling and gene expression.
Comparación Con Compuestos Similares
2-(3-Isopropylpiperazin-1-yl)quinazoline is compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.
Piperazine derivatives: These compounds contain the piperazine ring but may have different substituents on the ring.
Isopropyl derivatives: These compounds have isopropyl groups but may differ in their core structures.
Propiedades
Fórmula molecular |
C15H20N4 |
|---|---|
Peso molecular |
256.35 g/mol |
Nombre IUPAC |
2-(3-propan-2-ylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C15H20N4/c1-11(2)14-10-19(8-7-16-14)15-17-9-12-5-3-4-6-13(12)18-15/h3-6,9,11,14,16H,7-8,10H2,1-2H3 |
Clave InChI |
BBDWFBPXVYICMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CN(CCN1)C2=NC3=CC=CC=C3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















